

## Application Note: Structural Elucidation of Durantoside II using NMR and Mass Spectrometry

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Compound of Interest		
Compound Name:	Durantoside II	
Cat. No.:	B150017	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the analytical techniques used for the structural characterization of **Durantoside II**, an iridoid glycoside. It includes protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with expected data and analytical workflows.

## Introduction

**Durantoside II** is an iridoid glycoside that has been isolated from plants of the Verbenaceae family, such as Duranta erecta.[1] Like many iridoid glycosides, it possesses a complex stereochemical structure. The precise and unambiguous elucidation of this structure is critical for understanding its chemical properties and potential biological activities. High-resolution analytical techniques such as multi-dimensional NMR and tandem mass spectrometry are indispensable tools for this purpose. This application note outlines the comprehensive analytical strategy for isolating and characterizing **Durantoside II**.

Chemical Structure of **Durantoside II**:



Molecular Formula: C27H34O14[1]

Molecular Weight: 582.56 g/mol [1]

• IUPAC Name: methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1]

## **NMR Spectroscopic Analysis**

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of natural products. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is required to assign all proton and carbon signals and to determine the stereochemistry.

Note: While the structure of **Durantoside II** was confirmed by NMR, specific, published chemical shift and coupling constant data were not available in the reviewed literature. The following tables are presented as a template to guide the user in assigning their own experimentally-derived data based on the known structure.



#### <sup>1</sup>H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. Key expected signals include the anomeric proton of the glucose unit, olefinic protons of the iridoid core and the p-methoxycinnamoyl group, and various methine and methylene protons.

Table 1: Expected <sup>1</sup>H NMR Signal Assignments for **Durantoside II** (in CD<sub>3</sub>OD, 400 MHz)

Atom No.	Expected Multiplicity	Expected Chemical Shift Range (ppm)	J (Hz)	Assignment
1	d	5.5 - 6.0	n.d.	Iridoid core
3	d	7.5 - 8.0	n.d.	Iridoid core (olefinic)
5	m	2.5 - 3.0	n.d.	Iridoid core
6	m	5.0 - 5.5	n.d.	Iridoid core
9	m	2.0 - 2.5	n.d.	Iridoid core
10 (CH₃)	S	1.2 - 1.5	-	Iridoid core
11 (COOCH₃)	S	3.6 - 3.8	-	Methyl ester
1'	d	4.5 - 5.0	~8	Glucose (anomeric)
2' - 6'	m	3.2 - 4.0	n.d.	Glucose moiety
2"	d	6.2 - 6.6	~16	Cinnamate (olefinic)
3"	d	7.5 - 7.8	~16	Cinnamate (olefinic)
5", 9"	d	7.4 - 7.7	~9	Aromatic
6", 8"	d	6.8 - 7.1	~9	Aromatic
7" (OCH₃)	S	3.7 - 3.9	-	Methoxy group



(n.d. = not determined from available literature)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a carbon count and information about the functional groups present (e.g., carbonyls, olefinic carbons, oxygenated carbons).

Table 2: Expected ¹³C NMR Signal Assignments for **Durantoside II** (in CD₃OD, 100 MHz)



Atom No.	Expected Chemical Shift Range (ppm)	Assignment
1	95 - 100	Iridoid (acetal)
3	150 - 155	Iridoid (olefinic)
4	110 - 115	Iridoid (olefinic)
5	35 - 45	Iridoid
6	75 - 85	Iridoid
7	80 - 90	Iridoid (quaternary)
8	45 - 55	Iridoid
9	40 - 50	Iridoid
10 (CH₃)	20 - 25	Iridoid
11 (COOCH <sub>3</sub> )	165 - 175 (C=O), 50-55 (OCH <sub>3</sub> )	Methyl ester
1'	98 - 103	Glucose (anomeric)
2'	73 - 78	Glucose
3'	75 - 80	Glucose
4'	70 - 75	Glucose
5'	75 - 80	Glucose
6'	60 - 65	Glucose
1" (C=O)	165 - 170	Cinnamate ester
2"	115 - 120	Cinnamate (olefinic)
3"	145 - 150	Cinnamate (olefinic)
4"	125 - 130	Aromatic (quaternary)
5", 9"	130 - 135	Aromatic
6", 8"	115 - 120	Aromatic



Atom No.	Expected Chemical Shift Range (ppm)	Assignment
7"	160 - 165 (C-O), 55-60 (OCH <sub>3</sub> )	Methoxy group

(Specific shifts n.d. = not determined from available literature)

### **2D NMR Correlation Data**

2D NMR experiments are essential for assembling the molecular structure by identifying through-bond and through-space correlations.

Table 3: Key Expected 2D NMR Correlations for Structural Elucidation



Experiment	Purpose	Expected Key Correlations for Durantoside II
COSY	Identifies proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.	- Correlation between H-1 and H-9 Correlations within the glucose spin system (H-1' through H-6') Correlation between olefinic H-2" and H-3" Correlations between aromatic protons H-5"/H-6" and H-8"/H-9".
HSQC	Correlates protons directly to their attached carbons (¹JCH).	- H-1 to C-1 - H-3 to C-3 - H-1' to C-1' - OCH <sub>3</sub> protons to their respective carbons.
HMBC	Shows long-range (2-3 bond) correlations between protons and carbons. Crucial for connecting molecular fragments.	- H-1' (glucose) to C-1 (iridoid) to confirm the glycosidic linkage H-6 (iridoid) to C-1" (cinnamate carbonyl) to confirm the ester linkage H-10 (CH <sub>3</sub> ) to C-7, C-8, and C-9 H-3" (olefinic) to aromatic carbons C-4", C-5", C-9".

| NOESY | Identifies protons that are close in space (<5 Å), revealing stereochemical relationships. | - Correlation between H-1 and H-9 to confirm cis-fusion of the rings. - Correlations between H-5 and H-9. - Correlations between the iridoid core protons (e.g., H-6) and the glucose protons to define the orientation around the glycosidic bond. |

## **Mass Spectrometry Analysis**

Electrospray Ionization (ESI) mass spectrometry is ideal for analyzing polar, non-volatile compounds like iridoid glycosides. High-resolution MS (e.g., Q-TOF) confirms the elemental composition, while tandem MS (MS/MS) provides structural information through controlled fragmentation.



## **Expected Mass Spectra and Fragmentation**

The analysis of **Durantoside II** in positive ion mode is expected to yield protonated ([M+H]+) and sodiated ([M+Na]+) adducts. The fragmentation pattern is predictable based on the behavior of similar glycosides.

Table 4: Predicted ESI-MS and MS/MS Data for Durantoside II

m/z (Predicted)	lon Formula	lon Type	Fragmentation Pathway
583.19	[C27H35O14] <sup>+</sup>	[M+H] <sup>+</sup>	Molecular Ion
605.18	[C27H34O14Na]+	[M+Na]+	Molecular Ion Adduct
421.13	[C21H21O9] <sup>+</sup>	[M+H - 162]+	Neutral loss of the glucose moiety (C <sub>6</sub> H <sub>10</sub> O <sub>5</sub> )
403.12	[C21H19O8] <sup>+</sup>	[M+H - 162 - 18] <sup>+</sup>	Subsequent loss of H <sub>2</sub> O from the aglycone
245.07	[C11H13O6] <sup>+</sup>	[Aglycone - C10H8O2]+	Loss of the p- methoxycinnamoyl group from the aglycone
177.05	[C10H9O3] <sup>+</sup>	[p- methoxycinnamoyl]+	Fragment corresponding to the acyl group

| 163.06 | [C<sub>6</sub>H<sub>11</sub>O<sub>5</sub>]<sup>+</sup> | [Glucose - H<sub>2</sub>O+H]<sup>+</sup> | Fragment from the glucose unit |

# **Experimental Protocols Sample Preparation**

• For NMR: Dissolve ~5-10 mg of purified **Durantoside II** in ~0.6 mL of deuterated methanol (CD<sub>3</sub>OD) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Transfer the solution to a 5 mm NMR



tube. Ensure the sample is fully dissolved to avoid line broadening.

• For MS: Prepare a stock solution of **Durantoside II** in HPLC-grade methanol or acetonitrile at 1 mg/mL. For direct infusion analysis, dilute the stock solution to 1-10 μg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

## **NMR Spectroscopy Protocol**

- Instrument: Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- Software: TopSpin 3.x or higher.
- Temperature: 298 K.
- ¹H NMR:
  - Pulse Program: zg30
  - Acquisition Parameters: 32 scans, spectral width of 12 ppm, acquisition time of 2.7 s, relaxation delay of 2.0 s.
- 13C NMR:
  - Pulse Program: zgpg30
  - Acquisition Parameters: 1024 scans, spectral width of 240 ppm, proton-decoupled.
- gCOSY:
  - Pulse Program: cosygpqf
  - Acquisition Parameters: 256 increments in F1, 2 scans per increment.
- gHSQCAD:
  - Pulse Program: hsqcedetgpsisp2.3



 Acquisition Parameters: Optimized for ¹JCH of 145 Hz, 256 increments in F1, 4 scans per increment.

#### gHMBCAD:

- Pulse Program: hmbcgpndqf
- Acquisition Parameters: Optimized for long-range coupling of 8 Hz, 256 increments in F1, 8 scans per increment.

#### NOESY:

- Pulse Program: noesygpph
- Acquisition Parameters: Mixing time of 500-800 ms, 256 increments in F1, 16 scans per increment.
- Data Processing: Apply appropriate window functions (e.g., exponential for 1D, sine-bell for 2D), Fourier transform, phase, and baseline correct all spectra.

## **Mass Spectrometry Protocol**

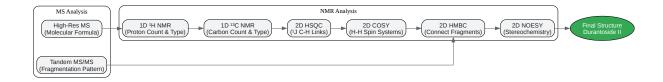
- Instrument: Agilent 6545 Q-TOF LC/MS system (or equivalent) with a Dual AJS ESI source.
- Software: MassHunter Workstation.
- Ionization Mode: Positive ESI.
- Infusion Parameters:
  - Flow Rate: 5 μL/min.
  - Gas Temp: 300 °C.
  - Drying Gas: 8 L/min.
  - Nebulizer: 35 psig.
  - Capillary Voltage: 3500 V.



- MS Acquisition (Full Scan):
  - Mass Range: 100-1000 m/z.
  - Acquisition Rate: 2 spectra/s.
- MS/MS Acquisition (Tandem MS):
  - Precursor Ion Selection: Isolate the [M+H]<sup>+</sup> ion (m/z 583.19) and/or the [M+Na]<sup>+</sup> ion (m/z 605.18).
  - Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and observe key daughter ions.
  - Collision Gas: Nitrogen.
- Data Analysis: Process spectra to identify the accurate mass of the parent ion and major fragments. Compare the observed mass with the theoretical mass to confirm the elemental composition.

# Visualized Workflows Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps involved in confirming the structure of **Durantoside II**.



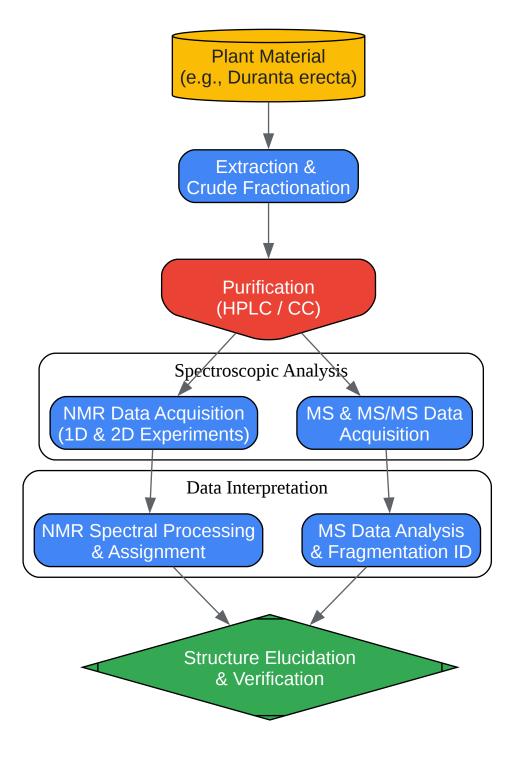


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Caption: Logical workflow for the structural elucidation of **Durantoside II**.

## **Experimental Analysis Workflow**

This diagram outlines the practical process from sample acquisition to final data analysis.





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Caption: Experimental workflow from sample purification to analysis.

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### References

- 1. tandfonline.com [tandfonline.com]
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